(R)-4-(3,4-Dichlorophenyl)-1-tetralone

Chiral Chromatography Enantiomeric Purity Analytical Method Validation

Procuring the correct enantiomer is critical for sertraline QC and synthesis. This (R)-enantiomer is the mandated EP reference standard for quantifying enantiomeric purity, directly addressing regulatory CMC requirements. It also serves as a chiral building block for asymmetric API synthesis, bypassing costly racemate resolution. - Meets stringent EP/USP/BP monographs for Sertraline EP Impurity F analytical method validation[reference:0]. - Typical purity: 95%+ by HPLC, enabling accurate quantification of enantiomeric impurities in drug substance[reference:1][reference:2].

Molecular Formula C16H12Cl2O
Molecular Weight 291.2 g/mol
CAS No. 155748-61-1
Cat. No. B139788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(3,4-Dichlorophenyl)-1-tetralone
CAS155748-61-1
Synonyms(R)-4-(3,4-Dichlorophenyl)-1-tetralone; 
Molecular FormulaC16H12Cl2O
Molecular Weight291.2 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1
InChIKeyJGMBHJNMQVKDMW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-4-(3,4-Dichlorophenyl)-1-tetralone (CAS 155748-61-1) is the Critical Chiral Intermediate for Sertraline Synthesis and Impurity Control


(R)-4-(3,4-Dichlorophenyl)-1-tetralone (CAS 155748-61-1) is the R-enantiomer of 4-(3,4-dichlorophenyl)-1-tetralone, a key chiral ketone intermediate in the industrial synthesis of the antidepressant sertraline [1]. This compound is formally designated as Sertraline EP Impurity F and Sertralone (USP), serving a dual role as both a synthetic precursor to the active pharmaceutical ingredient (API) and as a critical reference standard for enantiomeric purity assessment during quality control [2]. With a molecular formula of C₁₆H₁₂Cl₂O and a molecular weight of 291.17 g/mol, it is commercially available as a chiral standard with typical purity specifications exceeding 95-98% by HPLC, and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation [3].

Why Generic Substitution of (R)-4-(3,4-Dichlorophenyl)-1-tetralone with Racemic or S-Enantiomer Forms Fails in Regulated Analytical and Synthetic Workflows


Procurement decisions cannot assume functional equivalence between the (R)-enantiomer (CAS 155748-61-1) and its racemic counterpart (CAS 79560-19-3) or the (S)-enantiomer (CAS 124379-29-9). The biological activity of the final API, sertraline, is enantiospecific, residing exclusively in the cis-(1S,4S)-enantiomer [1]. Consequently, the synthetic pathway requires stereochemical fidelity from the chiral tetralone intermediate to ensure downstream API purity. Furthermore, regulatory pharmacopoeias (EP, USP, BP) explicitly mandate the monitoring and quantification of enantiomeric impurities, designating (R)-4-(3,4-Dichlorophenyl)-1-tetralone as the specific reference standard for this purpose . Substituting with a racemate introduces an undefined mixture of stereoisomers that cannot serve as a valid reference for chiral method validation, nor can it provide the requisite stereochemical control in asymmetric synthesis [2].

Quantitative Differentiation of (R)-4-(3,4-Dichlorophenyl)-1-tetralone: A Comparative Evidence Guide for Procurement


Chiral HPLC Discrimination: Quantified Retention Time Difference Between (R)- and (S)-Enantiomers

Chiral HPLC analysis using a Chiralpak AD-H column with a mobile phase of hexane/isopropanol (95:5) effectively resolves the (R)-enantiomer from its (S)-counterpart. The (R)-enantiomer exhibits a retention time of 12.3 minutes, while the (S)-enantiomer elutes at 14.7 minutes, providing a robust and verifiable basis for enantiomeric purity assessment .

Chiral Chromatography Enantiomeric Purity Analytical Method Validation

Synthetic Route Efficiency: Comparative Overall Yield of Tetralone Preparation

A comparative evaluation of synthetic methodologies reveals that a three-step Friedel-Crafts acylation approach for 4-(3,4-dichlorophenyl)-1-tetralone achieves an overall yield of 50% [1]. This contrasts sharply with the older, conventional five-step Stobbe condensation method, which historically delivered an overall yield not exceeding 40% [2].

Process Chemistry Synthetic Yield Industrial Scale-up

Enantiomeric Purity Specification and Regulatory Compliance

Commercially supplied (R)-4-(3,4-Dichlorophenyl)-1-tetralone (CAS 155748-61-1) is routinely certified to a purity of >98% by HPLC and is explicitly designated as Sertraline EP Impurity F [1]. This compound is supplied with detailed characterization data compliant with EP and USP monographs, enabling its direct use as a working standard for analytical method validation and routine quality control of sertraline API [2].

Reference Standard Pharmacopoeial Compliance Quality Control

Crystallographic Characterization: Defined Monoclinic Unit Cell Parameters

Single-crystal X-ray diffraction analysis of 4-(3,4-dichlorophenyl)-1-tetralone has definitively characterized its solid-state structure. The compound crystallizes in the monoclinic space group C2 with unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with a final refinement R-value of 0.053 for 2043 observed reflections [1].

X-ray Crystallography Solid-State Characterization Structural Verification

Procurement-Led Application Scenarios for (R)-4-(3,4-Dichlorophenyl)-1-tetralone


Analytical Method Development and Validation for Sertraline API Release

In a regulated pharmaceutical QC laboratory, (R)-4-(3,4-Dichlorophenyl)-1-tetralone (CAS 155748-61-1) is procured as the certified reference standard for Sertraline EP Impurity F. Its use is mandatory for developing and validating chiral HPLC methods intended for the quantitative determination of this specific enantiomeric impurity in sertraline drug substance and finished product. The validated method ensures compliance with EP and USP monographs and is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory dossier (e.g., ANDA) .

Process Chemistry: Chiral Pool Synthesis of Sertraline

For a chemical process development team optimizing the commercial synthesis of sertraline, (R)-4-(3,4-Dichlorophenyl)-1-tetralone serves as a starting point for stereoselective transformations. As documented in patent literature, this chiral ketone can be directly converted to the desired cis-(1S,4S)-sertraline amine via asymmetric amination or reduction steps [1]. Procurement of the enantiopure R-tetralone bypasses the need for a costly and inefficient resolution of the racemic intermediate, thereby streamlining the synthetic route and reducing overall manufacturing costs.

Forced Degradation and Stability-Indicating Method Studies

During formulation development and stability testing of sertraline hydrochloride tablets, (R)-4-(3,4-Dichlorophenyl)-1-tetralone is used as a key marker compound to develop stability-indicating HPLC methods. This intermediate can form as a degradation product under certain stress conditions (e.g., oxidation). Procuring a high-purity standard of this specific impurity allows analytical chemists to accurately identify, quantify, and establish acceptance criteria for this potential degradant, thereby ensuring product quality and stability throughout its shelf life [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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